CZC24832

Catalog No.
S548995
CAS No.
1159824-67-5
M.F
C15H17FN6O2S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CZC24832

CAS Number

1159824-67-5

Product Name

CZC24832

IUPAC Name

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide

Molecular Formula

C15H17FN6O2S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20)

InChI Key

RXRZPHQBTHQXSV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CZC24832; CZC-24832; CZC 24832

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F

The exact mass of the compound 5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide is 364.11177 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CZC24832 is an orally bioavailable and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), featuring an IC50 of 27 nM and an apparent dissociation constant (Kd) of 19 nM[1]. Unlike broad-spectrum kinase inhibitors, CZC24832 was specifically optimized to isolate PI3Kγ-dependent pathways, demonstrating >10-fold selectivity over PI3Kβ and >100-fold selectivity over PI3Kα and PI3Kδ [1]. For procurement professionals and lead researchers, this compound represents a critical chemical probe that combines strict target specificity with established formulation compatibility and in vivo processability. Its pharmacokinetic profile, including 37% oral bioavailability and low systemic clearance, makes it a reliable benchmark material for translating in vitro cellular assays—such as T(H)17 differentiation and neutrophil migration—into robust in vivo inflammatory models [1].

Substituting CZC24832 with generic pan-PI3K inhibitors (e.g., Buparlisib, ZSTK474) or dual PI3Kδ/γ inhibitors (e.g., Duvelisib) introduces severe confounding variables into experimental workflows[1]. Pan-PI3K inhibitors cross-react with PI3Kα and PI3Kβ, triggering off-target metabolic toxicities such as hyperglycemia and interfering with basal cell survival pathways, which obscures the specific immunological data being targeted[1]. Furthermore, dual PI3Kδ/γ inhibitors complicate the isolation of PI3Kγ-specific mechanisms, particularly in T-cell differentiation assays where both isoforms play distinct roles. CZC24832’s strict selectivity profile allows researchers to definitively link phenotypic outcomes—such as the suppression of RORγt and reduction of IL-17—exclusively to PI3Kγ inhibition. Using less selective analogs compromises assay reproducibility and forces researchers to rely on complex, costly genetic knockout models to validate their findings [1].

Purity-Linked Usability: Quantitative Isoform Selectivity

In comprehensive cell-free biochemical kinase assays, CZC24832 demonstrates strict target specificity, yielding an IC50 of 27 nM for PI3Kγ. When benchmarked against other class I isoforms, it shows an IC50 of >10 µM for PI3Kα and 8.2 µM for PI3Kδ [1]. This >100-fold selectivity differential ensures that experimental readouts are not polluted by PI3Kα-driven metabolic alterations or PI3Kδ-driven B-cell suppression.

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound Data27 nM (PI3Kγ)
Comparator Or Baseline>10,000 nM (PI3Kα) and 8,200 nM (PI3Kδ)
Quantified Difference>100-fold selectivity for PI3Kγ
ConditionsCell-free biochemical kinase assay

Procuring a highly selective inhibitor eliminates the need for complex data deconvolution and prevents off-target toxicity in sensitive cellular assays.

Formulation Compatibility and In Vivo Processability

Unlike many early-stage chemical probes that require complex intravenous formulations or continuous infusion, CZC24832 is highly processable for in vivo workflows. It achieves a 37% oral bioavailability and a low systemic clearance rate of 0.84 L/h/kg in rodent models when formulated in a simple 0.5% (w/v) carboxymethyl cellulose (CMC) aqueous suspension [1]. This straightforward formulation compatibility drastically simplifies animal dosing protocols.

Evidence DimensionOral bioavailability and clearance
Target Compound Data37% oral bioavailability; 0.84 L/h/kg clearance
Comparator Or BaselineStandard poorly soluble tool compounds requiring IV PEG/DMSO formulations
Quantified DifferenceEnables robust oral dosing (10 mg/kg) via simple aqueous CMC suspension
ConditionsMale Wistar rats, oral gavage in 0.5% CMC

High oral bioavailability in a simple aqueous suspension reduces formulation costs and minimizes vehicle-induced toxicity in long-term in vivo studies.

Mainstream Laboratory Workflow Fit: Cellular Assay Reproducibility

CZC24832 provides highly reproducible inhibition in standard functional cellular assays. In N-formyl-methionine-leucine-phenylalanine (fMLP)-induced neutrophil migration assays, it demonstrates an IC50 of 1.0 µM, and in C5a-induced AKT Ser473 phosphorylation assays, an IC50 of 1.2 µM [1]. This reliable, dose-dependent cellular potency makes it a validated standardized positive control for immunology and chemotaxis workflows.

Evidence DimensionCellular functional inhibition (IC50)
Target Compound Data1.0 µM (fMLP-induced migration) / 1.2 µM (C5a-induced AKT phosphorylation)
Comparator Or BaselineUnstimulated or vehicle-treated baseline cells
Quantified DifferenceComplete, dose-dependent blockade of PI3Kγ-mediated chemotaxis
ConditionsHuman neutrophil migration and cellular phosphorylation assays

Consistent cellular IC50 values allow assay developers to use this compound as a reliable benchmark for evaluating new anti-inflammatory drug candidates.

Translational Baseline Comparability: Chemical vs. Genetic Knockout

A critical procurement advantage of CZC24832 is its ability to replicate genetic knockout phenotypes pharmacologically. In an IL-8-dependent air pouch model, oral administration of 10 mg/kg CZC24832 resulted in an 80% reduction in granulocyte recruitment[1]. This degree of inhibition is quantitatively consistent with the baseline reduction observed in PI3Kγ-null mice, proving that the compound achieves near-complete target engagement in vivo without off-target compensation.

Evidence DimensionIn vivo granulocyte recruitment inhibition
Target Compound Data80% reduction (at 10 mg/kg p.o.)
Comparator Or BaselinePI3Kγ-null (knockout) mice baseline
Quantified DifferenceChemical inhibition quantitatively matches the genetic knockout suppression level
ConditionsIL-8-dependent air pouch model in rodents

Purchasing this compound allows laboratories to bypass the high costs and time delays associated with breeding PI3Kγ-knockout mouse colonies.

Standardized Control for In Vivo Autoimmune and Inflammatory Modeling

Due to its 37% oral bioavailability and formulation compatibility in simple CMC suspensions, CZC24832 is a validated chemical probe for long-term in vivo studies. It is specifically procured to model the suppression of T(H)17 cell differentiation and granulocyte recruitment in rodent models of rheumatoid arthritis, multiple sclerosis (EAE), and asthma, effectively replacing the need for costly PI3Kγ-knockout transgenic mice[1].

Benchmark Reagent for High-Throughput Kinase Selectivity Profiling

With its >100-fold selectivity for PI3Kγ over PI3Kα and PI3Kδ, CZC24832 serves as a critical negative/positive control in multiplexed chemoproteomics and high-throughput screening (HTS) assays. Assay developers procure this compound to calibrate screening platforms and ensure that new drug candidates are accurately evaluated for off-target lipid kinase binding [1].

Mainstream Cellular Chemotaxis and Leukocyte Migration Assays

CZC24832’s reproducible cellular potency (IC50 ~ 1.0 µM) makes it a staple reagent for in vitro immunology workflows. It is routinely used to block fMLP- or C5a-induced neutrophil migration and AKT Ser473 phosphorylation, providing a reliable baseline for evaluating the efficacy of novel anti-inflammatory compounds or investigating GPCR-mediated immune cell activation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

364.11177314 Da

Monoisotopic Mass

364.11177314 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96ER5DQD27

Wikipedia

CZC 24832

Dates

Last modified: 08-15-2023
1: Bell K, Sunose M, Ellard K, Cansfield A, Taylor J, Miller W, Ramsden N, Bergamini G, Neubauer G. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5257-63. doi: 10.1016/j.bmcl.2012.06.049. Epub 2012 Jun 23. PubMed PMID: 22819766.
2: Bergamini G, Bell K, Shimamura S, Werner T, Cansfield A, Müller K, Perrin J, Rau C, Ellard K, Hopf C, Doce C, Leggate D, Mangano R, Mathieson T, O'Mahony A, Plavec I, Rharbaoui F, Reinhard F, Savitski MM, Ramsden N, Hirsch E, Drewes G, Rausch O, Bantscheff M, Neubauer G. A selective inhibitor reveals PI3Kγ dependence of T(H)17 cell differentiation. Nat Chem Biol. 2012 Apr 29;8(6):576-82. doi: 10.1038/nchembio.957. Erratum in: Nat Chem Biol. 2012 Aug;8(8):737. PubMed PMID: 22544264.

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